2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)acetic acid
Overview
Description
2-(3-(3-Fluorophenyl)-1H-1,2,4-triazol-5-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a triazole ring, which is further connected to an acetic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions to ensure high yield and purity.
- Implementation of continuous flow reactors for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the fluorophenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiol compounds.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives of the fluorophenyl group.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-(3-(3-Fluorophenyl)-1H-1,2,4-triazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial cell wall synthesis or viral replication.
Pathways Involved: It may inhibit key pathways essential for the survival and proliferation of microorganisms or viruses, leading to their inactivation or death.
Comparison with Similar Compounds
3-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the triazole ring.
1H-1,2,4-Triazole-5-acetic acid: Contains the triazole ring but lacks the fluorophenyl group.
Uniqueness:
- The presence of both the fluorophenyl group and the triazole ring in 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)acetic acid imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-7-3-1-2-6(4-7)10-12-8(13-14-10)5-9(15)16/h1-4H,5H2,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFSPMCFHQOTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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